molecular formula C12H22O14Zn B7824400 Zinc dihexonate CAS No. 82139-35-3

Zinc dihexonate

Cat. No.: B7824400
CAS No.: 82139-35-3
M. Wt: 455.7 g/mol
InChI Key: WHMDKBIGKVEYHS-UHFFFAOYSA-L
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Description

Zinc dihexonate, also known as zinc gluconate, is a chemical compound with the molecular formula C₁₂H₂₂O₁₄Zn. It is a zinc salt of gluconic acid and is commonly used in various applications due to its beneficial properties. This compound is known for its potential use in nutritional supplements, pharmaceuticals, and as a food additive .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc dihexonate can be synthesized through the reaction of gluconic acid with zinc oxide or zinc carbonate. The reaction typically involves dissolving gluconic acid in water and then adding zinc oxide or zinc carbonate under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting gluconic acid with zinc salts such as zinc sulfate or zinc chloride. The reaction is carried out in aqueous solution, and the product is then purified through crystallization or precipitation methods. The final product is dried and processed into the desired form for various applications .

Chemical Reactions Analysis

Types of Reactions: Zinc dihexonate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form zinc oxide and other by-products.

    Reduction: It can be reduced to elemental zinc under specific conditions.

    Substitution: this compound can participate in substitution reactions where the gluconate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various ligands such as chloride, sulfate, or acetate can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Zinc dihexonate has a wide range of scientific research applications, including:

Mechanism of Action

Zinc dihexonate exerts its effects through several mechanisms:

Comparison with Similar Compounds

    Zinc acetate: Another zinc salt used in similar applications but with different solubility and reactivity properties.

    Zinc sulfate: Commonly used in agriculture and medicine, with distinct chemical properties compared to zinc dihexonate.

    Zinc chloride: Used in industrial applications and as a catalyst, differing in its chemical behavior and applications.

Uniqueness of this compound: this compound is unique due to its specific gluconate ligand, which imparts distinct solubility, stability, and biological activity. Its use as a nutritional supplement and in pharmaceutical applications highlights its versatility and importance in various fields .

Properties

IUPAC Name

zinc;2,3,4,5,6-pentahydroxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Zn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMDKBIGKVEYHS-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O14Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002491
Record name Zinc dihexonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4468-02-4, 82139-35-3
Record name Zinc gluconate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4468-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zinc, bis(D-gluconato-.kappa.O1,.kappa.O2)-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc dihexonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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